molecular formula C24H18N6O3 B2726408 methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 923147-77-7

methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate

Cat. No. B2726408
CAS RN: 923147-77-7
M. Wt: 438.447
InChI Key: DXIAYEKPUPWIRZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a tetrazolo[1,5-a]pyrimidine ring, and a chromeno[4,3-d] ring, all of which are heterocyclic structures. These structures are often found in various pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings and the subsequent introduction of the methyl benzoate group. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The presence of nitrogen in the pyridine and tetrazolo[1,5-a]pyrimidine rings would likely result in these rings being aromatic. The oxygen in the chromeno[4,3-d] ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and tetrazolo[1,5-a]pyrimidine rings, as well as the ester group attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar, and therefore poorly soluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces present .

Scientific Research Applications

Anticancer Activities

  • Chromeno[4,3-b]pyridine derivatives, closely related to the compound , have shown promise in breast cancer treatment. These compounds exhibit significant interaction with cancer cell lines due to the presence of the oxolone moiety (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
  • Novel 7-hydroxy-8-methyl-coumarins, structurally similar to the mentioned compound, demonstrated notable antimitotic activity, particularly against Non-Small Cell Lung Cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

Synthesis and Applications in Drug Design

  • The synthesis of pyrimidine, 4H-3,1-benzoxazin-4-one, and related derivatives, which are structurally similar to the compound, has been described for potential applications in drug development (Ammar, Bondock, & Al-Sehemi, 2011).
  • The discovery of a specific PDE9A inhibitor, which shares structural similarities with the compound, demonstrates the utility of such derivatives in developing treatments for cognitive disorders (Verhoest et al., 2012).

Antibacterial and Antifungal Properties

  • Synthesized derivatives of chromen-2-ones, related to the compound, displayed significant antibacterial activities against various microorganisms, suggesting potential for the development of new antibacterial agents (Hoti et al., 2021).
  • Benzochromeno derivatives, structurally related, have been synthesized and evaluated for antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Mohamed & Abd el-Wahab, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its biological activity .

properties

IUPAC Name

methyl 4-(11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c1-32-23(31)15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)33-22)26-24-27-28-29-30(24)21(19)16-5-4-12-25-13-16/h2-13,21-22H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAYEKPUPWIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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